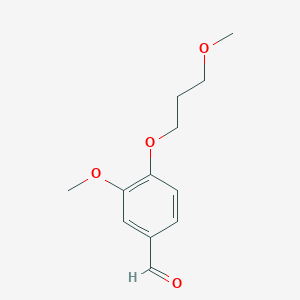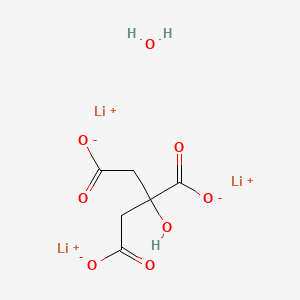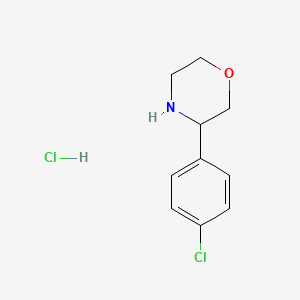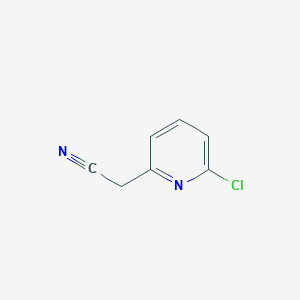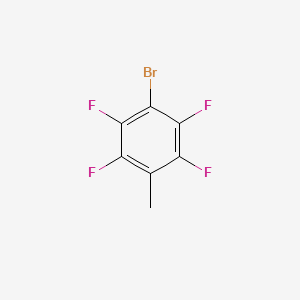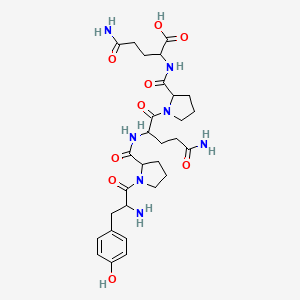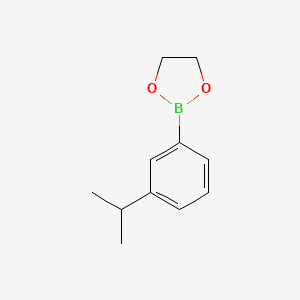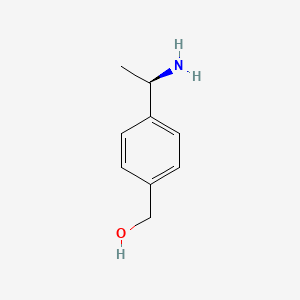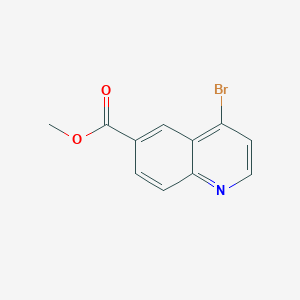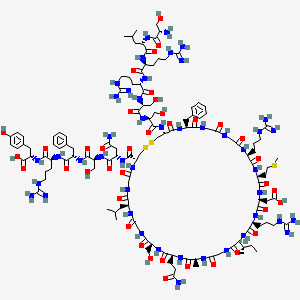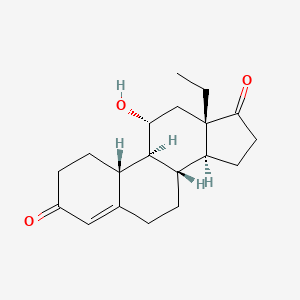
11a-Hydroxy-18-methylestr-4-ene-3,17-dione
Overview
Description
11a-Hydroxy-18-methylestr-4-ene-3,17-dione is a synthetic steroid compound with the molecular formula C19H26O3 and a molecular weight of 302.41 g/mol . This compound is known for its role as an intermediate in the synthesis of other steroidal compounds, particularly those used in pharmaceutical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 11a-Hydroxy-18-methylestr-4-ene-3,17-dione typically involves multiple steps starting from simpler steroidal precursors. One common method involves the hydroxylation of 18-methylestr-4-ene-3,17-dione at the 11a position. This reaction can be carried out using specific hydroxylating agents under controlled conditions to ensure the selective introduction of the hydroxyl group .
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
11a-Hydroxy-18-methylestr-4-ene-3,17-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form ketones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different hydroxylated or deoxygenated forms.
Substitution: The hydroxyl group at the 11a position can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or alkanes .
Scientific Research Applications
11a-Hydroxy-18-methylestr-4-ene-3,17-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex steroidal compounds.
Biology: The compound is used in studies related to steroid metabolism and enzyme interactions.
Medicine: It is a precursor in the synthesis of pharmaceutical steroids used for various therapeutic purposes.
Industry: The compound is utilized in the production of steroidal drugs and other related products.
Mechanism of Action
The mechanism of action of 11a-Hydroxy-18-methylestr-4-ene-3,17-dione involves its interaction with specific enzymes and receptors in the body. As a steroidal compound, it can bind to steroid receptors and modulate gene expression and protein synthesis. The hydroxyl group at the 11a position plays a crucial role in its biological activity, influencing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
11a-Hydroxyprogesterone: Another hydroxylated steroid with similar structural features.
18-Methylestr-4-ene-3,17-dione: The precursor compound without the hydroxyl group at the 11a position.
11a-Hydroxy-17-methyltestosterone: A related compound with a methyl group at the 17 position.
Uniqueness
11a-Hydroxy-18-methylestr-4-ene-3,17-dione is unique due to its specific hydroxylation pattern, which imparts distinct chemical and biological properties. This hydroxyl group enhances its reactivity and interaction with biological targets, making it a valuable intermediate in steroid synthesis .
Properties
IUPAC Name |
(8S,9S,10R,11R,13S,14S)-13-ethyl-11-hydroxy-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,17-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O3/c1-2-19-10-16(21)18-13-6-4-12(20)9-11(13)3-5-14(18)15(19)7-8-17(19)22/h9,13-16,18,21H,2-8,10H2,1H3/t13-,14-,15-,16+,18+,19-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEMKJBGEAVUIOC-ZRTWPRGNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC12CC(C3C(C1CCC2=O)CCC4=CC(=O)CCC34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)CC[C@H]34)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10578104 | |
| Record name | (8S,9S,11R,13S,14S)-13-Ethyl-11-hydroxy-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
53067-82-6 | |
| Record name | (11α)-13-Ethyl-11-hydroxygon-4-ene-3,17-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53067-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (8S,9S,11R,13S,14S)-13-Ethyl-11-hydroxy-7,8,9,10,11,12,13,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17(2H,6H)-dione (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10578104 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




